2-Methyl-1-(oxolan-3-yl)butane-1,3-dione
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Overview
Description
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by the presence of a butane-1,3-dione moiety substituted with a methyl group and an oxolan-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione typically involves the reaction of 2-methylbutane-1,3-dione with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the dione on the oxirane, resulting in the formation of the oxolan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione moiety to alcohols.
Substitution: The oxolan ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxolan ring and dione moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(oxolan-2-yl)butane-1,3-dione
- 1-(Oxolan-2-yl)butane-1,3-dione
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H14O3/c1-6(7(2)10)9(11)8-3-4-12-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
QPOOBSIQLDJJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1CCOC1 |
Origin of Product |
United States |
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